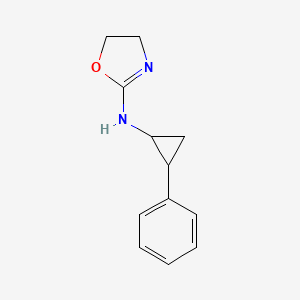
N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine is a heterocyclic compound that features an oxazoline ring and a phenyl-substituted cyclopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions to form the oxazoline ring . The phenylcyclopropylamine moiety can be introduced through various cyclopropanation reactions involving phenyl-substituted alkenes and amines .
Industrial Production Methods
Industrial production of N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as molybdenum oxides have been found effective in the preparation of oxazolines from N-acylserines and N-acylthreonines . The use of efficient catalysts and reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PIDA, reducing agents like LiAlH4, and bases such as K2CO3 . Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) for optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazoline derivatives with modified functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine involves its interaction with molecular targets through its oxazoline and phenylcyclopropylamine moieties. The oxazoline ring can participate in hydrogen bonding and coordination with metal ions, while the phenylcyclopropylamine group can interact with biological receptors and enzymes . These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazoline derivatives and phenylcyclopropylamine analogs. Examples include:
- 2-Phenyl-2-oxazoline
- 2-Phenylcyclopropylamine
- N-(2-Oxazolin-2-yl)ethylamine
Uniqueness
N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine is unique due to the combination of the oxazoline ring and the phenylcyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
101077-08-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(2-phenylcyclopropyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-9(5-3-1)10-8-11(10)14-12-13-6-7-15-12/h1-5,10-11H,6-8H2,(H,13,14) |
InChI Key |
OXLVPXCJOFNLRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


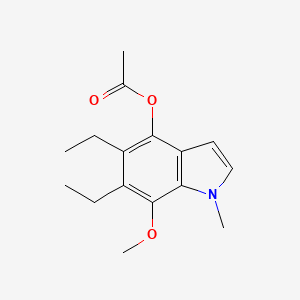
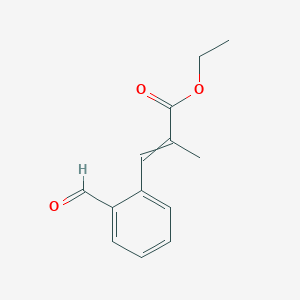

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
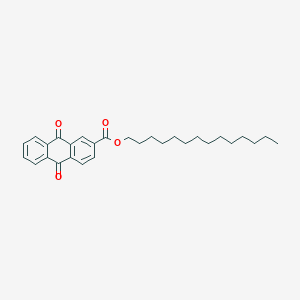

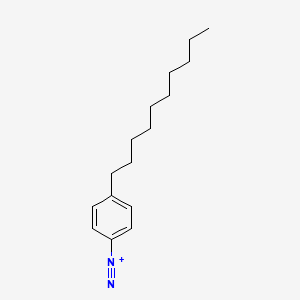


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
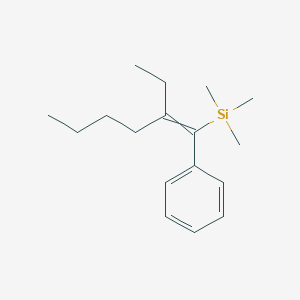
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

